molecular formula C10H9N3O B2966215 8-Quinolinamine, N-methyl-N-nitroso- CAS No. 15143-01-8

8-Quinolinamine, N-methyl-N-nitroso-

Cat. No.: B2966215
CAS No.: 15143-01-8
M. Wt: 187.202
InChI Key: RTZTXQRRNQKAAF-UHFFFAOYSA-N
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Description

8-Quinolinamine, N-methyl-N-nitroso- is a chemical compound with the molecular formula C10H9N3O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

The synthesis of 8-Quinolinamine, N-methyl-N-nitroso- typically involves the reaction of quinoline derivatives with nitrosating agents. One common method includes the reaction of N-methylquinolin-8-amine with nitrous acid under controlled conditions. The reaction is carried out in an acidic medium to facilitate the formation of the N-nitroso group .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

8-Quinolinamine, N-methyl-N-nitroso- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the N-nitroso group to an amine group.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the quinoline ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions . Major products formed from these reactions include quinoline N-oxides, amines, and substituted quinoline derivatives .

Scientific Research Applications

8-Quinolinamine, N-methyl-N-nitroso- has several scientific research applications:

Comparison with Similar Compounds

8-Quinolinamine, N-methyl-N-nitroso- can be compared with other quinoline derivatives, such as:

The uniqueness of 8-Quinolinamine, N-methyl-N-nitroso- lies in its N-nitroso group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Properties

IUPAC Name

N-methyl-N-quinolin-8-ylnitrous amide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-13(12-14)9-6-2-4-8-5-3-7-11-10(8)9/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZTXQRRNQKAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC2=C1N=CC=C2)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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